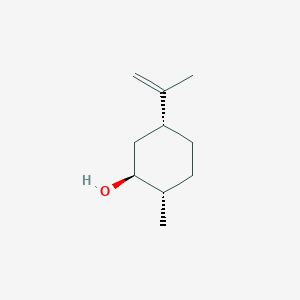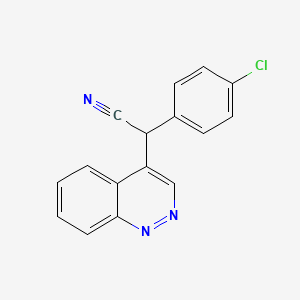
Veratraldazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Veratraldazine is an organic compound derived from veratraldehyde, which is known for its pleasant woody fragrance and is widely used as a flavorant and odorant . This compound is a derivative formed by the reaction of veratraldehyde with hydrazine, resulting in a compound with unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratraldazine is synthesized through the condensation reaction of veratraldehyde with hydrazine. The reaction typically involves mixing veratraldehyde with hydrazine hydrate in an appropriate solvent, such as ethanol, under reflux conditions. The reaction proceeds with the elimination of water, forming veratraldehyde, azine as the product.
Industrial Production Methods: In industrial settings, the production of veratraldehyde, azine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Veratraldazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form veratric acid under specific conditions.
Reduction: The compound can be reduced to form veratraldehyde or other reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Veratric acid.
Reduction: Veratraldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Veratraldazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of veratraldehyde, azine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Veratraldehyde: The parent compound, known for its use in fragrances and flavorings.
Veratric Acid: An oxidation product of veratraldehyde, used in various chemical applications.
Vanillin: A structurally related compound with similar aromatic properties.
Uniqueness: Veratraldazine stands out due to its unique chemical structure and the ability to form Schiff bases, which are not commonly observed in its similar compounds. This property makes it valuable in antibacterial and antitumor research .
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-21-15-7-5-13(9-17(15)23-3)11-19-20-12-14-6-8-16(22-2)18(10-14)24-4/h5-12H,1-4H3/b19-11+,20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROUMFSOORFPU-AYKLPDECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-86-7 |
Source


|
| Record name | VERATRALDEHYDE AZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylsulfonylphenyl)-1,2,4-triazole-3-carboxamide](/img/new.no-structure.jpg)


